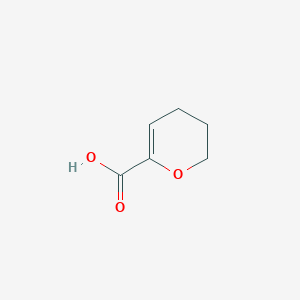

3,4-dihydro-2H-pyran-6-carboxylic acid

Beschreibung

Structural Significance of the 3,4-Dihydro-2H-pyran Ring System in Chemical Biology

The 3,4-dihydro-2H-pyran ring is a six-membered heterocyclic system containing one oxygen atom and a double bond. This structural motif is a fundamental component in a multitude of natural products, pharmaceuticals, and other biologically active molecules. ijprajournal.com Its prevalence underscores its importance in chemical and biological sciences. Pyran derivatives are noted for a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.net

The dihydropyran framework is an integral structural fragment in numerous natural compounds and pharmaceutical drugs. For example, the antiviral medication Zanamivir incorporates a dihydropyran core, highlighting its therapeutic relevance. The versatility of the pyran scaffold allows it to serve as a foundational structure for a vast range of medicines and bioactive compounds. nih.gov In monosaccharides, a six-membered ring system is referred to as a pyranose. wikipedia.org The ability of the pyran ring to be synthesized through multi-component reactions makes it a valuable target for creating diverse molecular libraries for drug discovery. nih.gov

Historical Development of Synthetic and Biological Research on Pyran Derivatives

The parent compound, pyran, was first isolated and characterized in 1962. nih.govwikipedia.org Early research revealed its inherent instability, particularly in the presence of air. nih.govwikipedia.org This instability led researchers to focus on its more stable derivatives, which have since become a major area of investigation in organic and medicinal chemistry.

The synthesis of pyran derivatives has evolved significantly over the decades. Initial methods relied on classical organic reactions such as condensation reactions. researchgate.net Over time, more sophisticated and efficient synthetic strategies have been developed. Modern approaches include multicomponent reactions, which allow for the construction of complex molecules in a single step, as well as microwave-assisted and various catalytic methods. researchgate.netresearchgate.netnih.gov The development of novel catalysts, such as N-heterocyclic carbenes and metal-organic frameworks (MOFs), has further expanded the toolkit for synthesizing substituted pyrans. nih.govmdpi.com Researchers continue to explore new methodologies to create these valuable compounds efficiently. researchgate.netorganic-chemistry.org

Biological research into pyran derivatives has uncovered a broad spectrum of potential therapeutic applications. researchgate.net Studies have demonstrated their effectiveness as antioxidant and antibacterial agents. nih.gov Furthermore, certain pyrone-based derivatives have shown promise as inhibitors of biofilm formation in pathogenic fungi like Candida albicans. acs.org The ongoing investigation into pyran compounds continues to yield new insights into their potential roles in medicine and agriculture. nih.gov

Table 1: Physicochemical Properties of 3,4-dihydro-2H-pyran-6-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C6H8O3 | nih.gov |

| Molecular Weight | 128.13 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 31518-14-6 | nih.gov |

| Canonical SMILES | C1CC=C(OC1)C(=O)O | nih.gov |

| InChI Key | OXUPSEKWDOSMIN-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUPSEKWDOSMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500892 | |

| Record name | 3,4-Dihydro-2H-pyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31518-14-6 | |

| Record name | 3,4-Dihydro-2H-pyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dihydro 2h Pyran 6 Carboxylic Acid and Its Analogs

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized organic synthesis by enabling the direct activation of otherwise inert C-H bonds. bohrium.com For the synthesis of 3,4-dihydro-2H-pyran-6-carboxylic acid and its analogs, catalysts based on iridium, palladium, and rhodium are particularly noteworthy for their ability to facilitate selective C-H functionalization.

Iridium(III) catalysts, particularly those featuring a pentamethylcyclopentadienyl (Cp) ligand, have emerged as highly effective for directing-group-assisted C-H activation. snnu.edu.cn The [CpIr(III)] catalytic system is known for its high reactivity, functional group tolerance, and stability. snnu.edu.cn In the context of this compound, the carboxylic acid group can serve as an effective directing group, guiding the iridium catalyst to activate the adjacent vinylic C-H bond at the C5 position.

The general mechanism for such a transformation often involves a concerted metalation-deprotonation (CMD) pathway. nih.gov The catalyst, such as [CpIr(H₂O)₃]SO₄, can be used without additional ligands, simplifying the reaction setup. nih.govchemrxiv.org This approach has been successfully applied to a wide range of substrates for transformations like amination and iodination, demonstrating its broad utility. nih.gov Mechanistic studies suggest that the reaction proceeds via an inner-sphere C-H activation, and for enantioselective variants, chiral carboxylic acids can be used in conjunction with achiral CpIr(III) catalysts to induce chirality. snnu.edu.cn

Table 1: Iridium(III)-Catalyzed C-H Functionalization This table presents representative data for Iridium-catalyzed reactions on analogous systems.

| Catalyst System | Directing Group | Reaction Type | Key Features | Reference |

| [CpIr(H₂O)₃]SO₄ | Carboxylic Acid | C-H Amination | Wide substrate scope, high functional group tolerance. | nih.gov |

| [CpIrCl₂]₂ / Ag₂CO₃ | Benzoic Acids | C-H Methylation | Late-stage functionalization of complex molecules. | |

| Ir(cod)(py)(PCy₃) | Heteroarenes | C-H Arylation | Occurs via a Concerted Metalation-Deprotonation (CMD) pathway. | nih.gov |

| Cp*Ir(III) / Chiral Carboxylic Acid | Amides, Sulfoxides | Enantioselective C-H Amidation | Enables asymmetric synthesis through C-H activation. | snnu.edu.cn |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H functionalization reactions. nih.gov The use of a directing group is a common strategy to achieve site selectivity in these transformations. nih.govrsc.org For this compound, the carboxyl group can direct a palladium catalyst to functionalize the C5-position. Palladium is versatile, promoting C-H activation at both sp² and sp³ centers, and many of these reactions are practical for synthesis as they can be performed in the presence of air and moisture. nih.gov

The catalytic cycle typically involves either a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) pathway. nih.govyoutube.com In a representative cycle, a Pd(II) catalyst coordinates to the directing group and undergoes C-H activation to form a cyclopalladated intermediate. nih.gov This intermediate can then react with a coupling partner. For instance, in an arylation reaction, oxidative addition of an aryl halide to the palladacycle would form a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. nih.govyoutube.com This strategy has been successfully applied to achieve remote C-H arylation and olefination of pyrimidine (B1678525) cores. nih.gov

Rhodium catalysts are highly effective for chelation-assisted C-H bond functionalization. nih.govnih.gov The carboxylic acid group is a competent directing group for rhodium-catalyzed oxidative coupling reactions. nih.gov This allows for the ortho-olefination of benzoic acids and the β-olefination of α,β-unsaturated carboxylic acids. nih.gov Applying this principle to this compound would facilitate the introduction of various substituents at the C5-position.

The catalytic cycle typically begins with the coordination of the rhodium catalyst to the directing group, followed by C-H activation to form a metallacyclic intermediate. nih.gov This intermediate then undergoes ligand exchange and insertion of a coupling partner, such as an alkene or alkyne, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst. nih.gov This methodology has been used for the synthesis of highly substituted olefins and pyridines. nih.gov

Chelation-Assisted C-H Bond Functionalization Strategies

Chelation-assisted C-H functionalization is a powerful strategy that leverages a coordinating functional group within a substrate to direct a transition metal catalyst to a specific C-H bond, typically in an ortho- or proximal position. nih.govrsc.orgrsc.org This approach offers high levels of predictability and selectivity, often leading to high-yielding transformations with broad applicability. nih.govnih.gov The directing group, such as the carboxylic acid in this compound, forms a stable metallacyclic intermediate with the catalyst, which facilitates the C-H activation step and subsequent functionalization. nih.gov

This strategy is not limited to precious metals like rhodium and palladium. nih.govnih.gov Iron, an earth-abundant and low-toxicity metal, has also been employed in chelation-assisted C-H activation. bohrium.com While the range of directing groups effective for iron catalysis is still developing, nitrogen heterocycles have shown significant promise. bohrium.com The core principle remains the same: the formation of a metal-chelate complex that positions the catalyst for selective C-H cleavage. bohrium.comnih.gov

Table 2: Principles of Chelation-Assisted C-H Functionalization

| Metal Catalyst | Directing Group Type | General Mechanism | Advantages | Reference |

| Rh(I), Rh(III) | Imines, Carbonyls, Carboxylic Acids | Coordination, C-H Activation (forms metallacycle), Insertion, Reductive Elimination. | High selectivity, broad applicability, functional handle for further steps. | nih.govnih.gov |

| Pd(II) | Pyridines, Oximes, Carboxylic Acids | Ligand-directed C-H activation to form a cyclopalladated intermediate, followed by oxidation/reductive elimination. | Works for sp² and sp³ C-H bonds, often tolerant to air and moisture. | nih.gov |

| Iron | Nitrogen Heterocycles, Amides | Various, including inner-sphere C-H activation. | Low cost, low toxicity, sustainable. | bohrium.com |

Novel Synthetic Routes to Dihydropyran Carboxylic Acid Derivatives

Beyond C-H activation, other novel strategies have been developed for synthesizing the dihydropyran core functionalized with carboxylic acid groups or their derivatives. nih.govmdpi.com One such method involves an electrochemical approach to synthesize dicarboxylic acid derivatives of 1,4-dihydropyridines, a related heterocyclic system. nih.gov This electrocarboxylation of bis(bromomethyl)-dihydropyridine derivatives using magnesium and platinum electrodes provides a single-step route to the corresponding diacetic acid derivatives, avoiding harsh reagents and producing high yields. nih.gov

Another innovative and diastereoselective method has been developed for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govsemanticscholar.org This approach is based on the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles (adducts of tetracyanoethylene (B109619) and ketones) with aldehydes in an acidic medium. nih.govsemanticscholar.org The reaction proceeds with high diastereoselectivity and involves an unusual quasi-hydrolysis of a cyano group to form the carboxamide functionality. nih.govsemanticscholar.org Modern methods for constructing the dihydropyran ring also include inverse electron-demand Diels-Alder reactions and reactions between ylidene derivatives and β-oxo compounds. nih.govbeilstein-journals.org

Stereoselective Synthesis and Chiral Control of this compound Derivatives

Achieving stereocontrol in the synthesis of dihydropyran derivatives is crucial, as biological activity is often dependent on the specific stereochemistry of a molecule. nih.gov Diastereoselective synthesis has been demonstrated in the formation of 3,4-dihydro-2H-pyran-4-carboxamides, where the trans configuration of substituents at the C2 and C4 positions was established by X-ray diffraction. nih.gov This stereochemical outcome is directed by the reaction mechanism, which proceeds through a rigid bicyclic intermediate. beilstein-journals.org

For enantioselective synthesis, C-H activation provides a powerful platform. snnu.edu.cn A promising strategy involves the combination of an achiral transition metal catalyst, such as Cp*Ir(III), with a chiral carboxylic acid (CCA) co-catalyst. snnu.edu.cn The chiral carboxylic acid participates in the C-H activation step, likely via the concerted metalation-deprotonation mechanism, and effectively transfers its chiral information to the product. This approach has been successfully used for the enantioselective C-H amidation of ferrocene (B1249389) amides and sulfoxides, achieving high levels of enantioselectivity. snnu.edu.cn This highlights a pathway to control the absolute stereochemistry of derivatives of this compound through asymmetric C-H functionalization at the C5 position.

Chemical Transformations and Derivatization Strategies for 3,4 Dihydro 2h Pyran 6 Carboxylic Acid

Regioselective and Stereoselective Modifications of the Pyran Ring System

The double bond in the 3,4-dihydro-2H-pyran ring is susceptible to various addition reactions. The regioselectivity and stereoselectivity of these transformations are crucial for the synthesis of specific isomers of substituted tetrahydropyrans, which are common structural motifs in many natural products and biologically active compounds.

Addition Reactions: The double bond can undergo hydrogenation to yield the corresponding saturated tetrahydropyran-2-carboxylic acid. Catalytic hydrogenation, for instance using a palladium-on-charcoal catalyst, can achieve this transformation, often under mild conditions of temperature and pressure. newdrugapprovals.org Halogenation and hydrohalogenation reactions are also possible, adding halogens (like Br₂ or Cl₂) or hydrogen halides (like HBr or HCl) across the double bond to produce dihalo- or monohalo-tetrahydropyran derivatives, respectively.

Oxidation Reactions: The double bond can be oxidized to form an epoxide or a vicinal diol.

Epoxidation: Stereoselective epoxidation can be achieved using various reagents. For instance, Shi-type epoxidation using catalysts derived from carbohydrates has been shown to produce chiral epoxides from pyranoside systems. bldpharm.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be performed using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant. aarmedica.com Sharpless asymmetric dihydroxylation, which employs a chiral ligand, allows for the enantioselective synthesis of diols, providing control over the stereochemistry of the two new hydroxyl groups. aarmedica.com

Cycloaddition Reactions: The dihydropyran ring system can participate in cycloaddition reactions, serving as a building block for more complex polycyclic structures. cymitquimica.com These reactions can be used to construct fused or bridged ring systems, depending on the nature of the reacting partner.

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position is a key handle for derivatization, allowing for the introduction of a wide variety of functional groups through standard transformations.

Esterification: One of the most common transformations is the conversion of the carboxylic acid to an ester. This can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. A specific example is the synthesis of 1-(4-chlorophenyl)hept-2-yn-1-yl 3,4-dihydro-2H-pyran-6-carboxylate, where 3,4-dihydro-2H-pyran-6-carboxylic acid is a documented starting material. lookchem.com

Amidation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid. A variety of coupling reagents are effective for this transformation, including carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). cymitquimica.comlookchem.com For example, the coupling of a related substituted dihydropyran carboxylic acid, (2S,3R,4S)-2,3,4-triacetoxy-3,4-dihydro-2H-pyran-6-carboxylic acid, with an amine has been successfully demonstrated using HATU. google.com These mild conditions are compatible with a wide range of functional groups. lookchem.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are generally resistant to reduction. Lithium aluminum hydride (LiAlH₄) is effective for this purpose, converting the carboxylic acid to the corresponding (3,4-dihydro-2H-pyran-6-yl)methanol. This alcohol can then be further functionalized or used in subsequent synthetic steps.

Synthesis of Structurally Diverse Analogs and Conjugates

By combining modifications of the pyran ring and the carboxylic acid moiety, this compound serves as a scaffold for the synthesis of structurally diverse analogs and conjugates with potential applications in medicinal chemistry and materials science.

The dihydropyran-6-carboxylic acid framework is a key component in the structure of the antiviral drug Zanamivir. aarmedica.comgpatindia.comallfordrugs.com Zanamivir is a neuraminidase inhibitor used to treat influenza, and its complex structure, (2R,3R,4S)-4-guanidino-3-amino-2-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid with a glycerol (B35011) side chain, highlights the importance of this heterocyclic acid scaffold in drug design. gpatindia.com The synthesis of such complex molecules relies on the strategic and stereocontrolled functionalization of both the pyran ring and the carboxylic acid group.

Furthermore, derivatives of this acid have been used to create conjugates with other molecules to impart specific properties. For instance, a substituted version of the acid has been coupled to an amine to create a moiety capable of binding to a glucose-sensing protein. google.com In another example, the acid has been used as a starting material to synthesize ligands for self-assembled monolayers designed for the selective recognition of the influenza virus. acs.org These examples underscore the utility of this compound as a versatile platform for developing complex and functional molecules.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Core Scaffold in Bioactive Molecules

The 3,4-dihydro-2H-pyran structure is a fundamental building block in the synthesis of numerous bioactive molecules. researchgate.netresearchgate.net Its utility as a core scaffold is evident in the development of compounds targeting a range of diseases. For instance, the pyran ring is a constituent of various natural and synthetic compounds with significant biological activities, making it a focal point in medicinal and pharmaceutical chemistry. researchgate.netfrontiersin.org Researchers have successfully synthesized novel heterocyclic compounds by utilizing the reactivity of the dihydropyran system, leading to the discovery of molecules with potential applications as antibacterial and antioxidant agents. researchgate.net

The versatility of the dihydropyran scaffold is further highlighted by its incorporation into fused heterocyclic systems, which have shown enhanced biological activities. researchgate.net This adaptability makes 3,4-dihydro-2H-pyran-6-carboxylic acid and its analogs valuable starting materials for creating libraries of compounds for drug screening and development. acs.orgnih.gov

Development of Neuraminidase Inhibitors

One of the most prominent applications of the this compound scaffold is in the development of neuraminidase inhibitors. nih.govnih.gov Neuraminidase is a crucial enzyme for the replication of the influenza virus, making it a prime target for antiviral drugs. nih.govnih.govresearchgate.net The dihydropyran framework serves as a key structural element in the design of potent inhibitors that mimic the natural substrate of the enzyme, sialic acid. nih.govnih.gov

Zanamivir, a potent and selective inhibitor of influenza neuraminidase, features a dihydropyran-based structure. frontiersin.orgnih.govnih.gov It is a cornerstone in the treatment of influenza A and B virus infections. nih.govnih.gov The synthesis of Zanamivir can be achieved from precursors related to this compound. researchgate.netgoogle.com

The success of Zanamivir has spurred the development of numerous analogs in an effort to enhance antiviral activity and overcome drug resistance. nih.govresearchgate.net Research has shown that modifications to the dihydropyran core can lead to compounds with varying levels of inhibitory activity against different influenza strains. nih.govnih.gov For example, certain tertiary amides derived from 4-amino-4H-pyran-6-carboxamides have demonstrated significant inhibitory activity, particularly against influenza A virus. acs.org

Table 1: Examples of Zanamivir Analogs and Their Reported Activities

| Analog Type | Modification | Reported Activity |

|---|---|---|

| 4-amino-4H-pyran-2-carboxylic acid 6-carboxamides | Replacement of the basic 4-amino group with a hydroxyl group. | Potent and selective inhibitors of influenza A sialidase. nih.gov |

| C-4 Thiocarbamates, α-amino acids, or cyclic secondary amines | Derivatization at the C-4 position. | Decreased inhibitory activities against H3N2 and H5N1 neuraminidases. nih.gov |

| l-asparagine (B1667644) moiety at C-4 | Addition of an l-asparagine group. | Showed lower, but still notable, inhibitory activity compared to Zanamivir. nih.govgpatindia.com |

| Laninamivir (R-125489) | Methylation of the C-7 hydroxyl group of Zanamivir. | Twice the inhibitory activity against influenza B neuraminidase compared to Zanamivir. nih.govnih.gov |

| Alkoxyalkyl ester derivatives | Esterification of the carboxylic acid. | Improved oral bioavailability, but lower inhibitory activity. nih.govgpatindia.com |

Structure-activity relationship (SAR) studies have been instrumental in guiding the structural modifications of dihydropyran-based neuraminidase inhibitors to improve their potency and selectivity. nih.govnih.gov Research has indicated that even minor changes to the scaffold can have a significant impact on the inhibitor's effectiveness. nih.govnih.gov

For instance, investigations into the 4- and 5-positions of 4-amino-4H-pyran-2-carboxylic acid 6-carboxamides revealed that replacing the basic 4-amino group with a hydroxyl group, or even its complete removal, resulted in potent inhibitors of influenza A sialidase with high selectivity over the influenza B enzyme. nih.gov Furthermore, modifications at the 5-position showed a strict steric requirement, with trifluoroacetamide (B147638) being the optimal substituent. nih.gov The substitution of the carboxylate group in Zanamivir with a sulfonate group has been predicted to lead to stronger binding to avian influenza neuraminidase H5N1. nih.govgpatindia.com

To enhance the therapeutic profile of dihydropyran-based neuraminidase inhibitors, researchers have explored the use of polymeric conjugates. This approach aims to improve factors such as drug delivery and pharmacokinetic properties. Dimeric derivatives of Zanamivir, connected by various linking groups, have been shown to be more potent than the parent drug both in vitro and in vivo. nih.gov This strategy of creating polymer-drug conjugates is a promising avenue for developing next-generation antiviral therapies. nih.gov

P2Y14 Receptor Antagonists

The this compound scaffold has also been utilized in the development of antagonists for the P2Y14 receptor. nih.govnih.gov This receptor is involved in inflammatory processes, making it a target for treating conditions like acute gouty arthritis and other inflammatory diseases. nih.govnih.govresearchgate.net

Researchers have designed and synthesized novel P2Y14 receptor antagonists by incorporating the dihydropyran moiety. acs.org For example, tethered glycoconjugates of a known P2Y14 antagonist, PPTN, which include a dihydropyran-6-carboxylic acid derivative, have been synthesized and shown to have nanomolar receptor binding affinity. acs.org These antagonists are being investigated for their potential to counteract sterile inflammation. acs.orggoogle.com The development of potent and selective P2Y14 antagonists with novel chemical architectures remains an active area of research. nih.govnih.gov

Glycoconjugates and their Biological Significance

Glycoconjugates incorporating the this compound structure have demonstrated significant biological relevance. acs.orgnih.gov These molecules are important in various biological processes and have been explored for their therapeutic potential.

For example, a diastereoisomer possessing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety has been shown to exhibit high affinity for the A2A and A3 adenosine (B11128) receptors, acting as a potent agonist. nih.gov This highlights the role of the dihydropyran structure in creating molecules that can modulate key receptor functions. Furthermore, the synthesis of glycoconjugates of P2Y14 receptor antagonists has been pursued to enhance aqueous solubility and improve pharmacokinetic properties, with some conjugates showing promise in models of neuropathic pain. acs.org

Research into Antimicrobial and Antiviral Activities

The dihydropyran scaffold is a recurring motif in the development of new antimicrobial and antiviral agents. While research on the specific molecule this compound is limited, extensive studies on its close derivatives highlight the therapeutic potential of this chemical class.

Derivatives of the pyran ring have demonstrated notable activity against various pathogens. For instance, research into 2H-pyran-3(6H)-one derivatives revealed that the presence of an α,β-enone system within the ring is crucial for activity against Gram-positive bacteria. nih.gov The potency of these compounds was found to be influenced by the size and nature of substituents at different positions on the pyran ring. nih.gov Similarly, other studies have synthesized and tested various 4H-pyran and 2-amino-pyran derivatives, showing activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netnih.gov One study identified 4H-pyran derivatives that inhibited Gram-positive isolates with lower IC₅₀ values than the antibiotic ampicillin. researchgate.net

In the antiviral domain, the dihydropyran structure has been central to the creation of potent inhibitors of the influenza virus. A significant breakthrough was the development of dihydropyrancarboxamides related to the neuraminidase inhibitor Zanamivir. thermofisher.com These compounds, which feature a dihydropyran core, were identified as a new class of inhibitors for influenza virus sialidases (neuraminidases). thermofisher.com The inhibitory activity of these molecules against the viral enzyme correlated well with their effectiveness in preventing viral replication in vitro. thermofisher.com Select compounds from this class also demonstrated significant antiviral effects in mouse models of influenza A infection when administered intranasally. thermofisher.com

Table 1: Examples of Antimicrobial and Antiviral Activity in Pyran Derivatives

| Compound Class | Target Organism/Enzyme | Key Finding |

|---|---|---|

| 2H-Pyran-3(6H)-one derivatives | Gram-positive bacteria (S. aureus, Streptococcus sp.) | The α,β-enone system is essential for activity; MIC values as low as 0.75 µg/mL were observed. nih.gov |

| 4H-Pyran derivatives | Gram-positive bacteria | Showed lower IC₅₀ values (µM) than the reference antibiotic, ampicillin. researchgate.net |

Potential in Anticancer Research

The pyran scaffold has also been investigated as a potential framework for the development of anticancer agents. The research focuses on the ability of pyran-containing molecules to inhibit the growth and proliferation of cancer cells.

Studies on derivatives of this compound have shown promise. For example, 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, a closely related structure, has been identified as a compound with anti-cancer properties, with research indicating it may inhibit the synthesis of DNA and protein in malignant cells. mdpi.com

Furthermore, broader research into pyran-containing compounds has yielded promising results against specific cancer types. Certain newly synthesized 4H-pyran derivatives were evaluated for their antiproliferative effects against HCT-116 human colorectal cancer cells. researchgate.net These compounds were found to be cytotoxic to the cancer cells, and their mechanism of action was linked to the inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in the cell division cycle and is often overexpressed in tumors. researchgate.net Other research has explored the efficacy of pyran derivatives against breast cancer cell lines, further underscoring the potential of this heterocyclic system in oncology. nih.gov

Research on Glycocalyx Amelioration through Neuraminidase Inhibition

The cellular glycocalyx, a dense layer of carbohydrates on the cell surface, is critically involved in cell health, signaling, and interactions with pathogens. Neuraminidases, also known as sialidases, are enzymes that cleave sialic acid residues from the glycocalyx, an action that can be detrimental during certain disease states, including viral infections. The inhibition of these enzymes can protect the glycocalyx and is a key therapeutic strategy.

Research has firmly established derivatives of 3,4-dihydro-2H-pyran as potent inhibitors of neuraminidases. thermofisher.com Specifically, carboxamide derivatives of the dihydropyran ring were designed to mimic the transition state of sialic acid cleavage by influenza neuraminidase. thermofisher.com By effectively blocking the active site of this enzyme, these compounds prevent the degradation of the host cell's glycocalyx by the virus, thereby inhibiting viral release and propagation. This mechanism directly links the dihydropyran scaffold to the modulation and protection of the glycocalyx. Further evidence of this connection comes from the use of a related compound, 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, as a tool in the study of Salmonella sialidase, demonstrating the scaffold's relevance in interacting with this class of enzymes. nih.gov

Inhibition of Diverse Enzymatic Targets

The structural features of the dihydropyran ring make it a suitable candidate for targeting the active sites of various enzymes. Research has focused on its ability to inhibit specific enzymes implicated in disease, including sialidases and DPAGT1.

Sialidases and their Modulation

As mentioned previously, sialidases (neuraminidases) are a primary target for dihydropyran-based inhibitors, particularly in the context of influenza. Structure-activity relationship (SAR) studies on a series of 4-guanidino- and 4-amino-4H-pyran-6-carboxamides revealed key insights for potent inhibition. thermofisher.com These studies found that while secondary amides were generally weak inhibitors, tertiary amides with small alkyl groups demonstrated significantly greater inhibitory activity against both influenza A and B viral sialidases. thermofisher.com This work established dihydropyrans as a new and effective class of sialidase inhibitors, functioning as transition-state analogs of sialic acid.

DPAGT1 Inhibitors

DPAGT1 (Dolichol-phosphate N-acetylglucosamine-1-phosphate transferase) is the initial and rate-limiting enzyme in the N-linked glycosylation pathway, which is crucial for the proper folding and function of many proteins. Inhibition of DPAGT1 is being explored as a therapeutic strategy for certain cancers.

In the search for new DPAGT1 inhibitors, a complex capuramycin (B22844) analogue featuring a dihydropyran moiety, known as CPPB, was identified as a potent inhibitor of the enzyme with an IC₅₀ value of 200 nM. thermofisher.com While CPPB is a large molecule, molecular modeling studies suggest a direct interaction between its dihydropyran-hydroxy group and the enzyme's active site, specifically with the amino acid residue Asn252. This finding highlights that the dihydropyran scaffold can be incorporated into molecular designs to target the DPAGT1 enzyme. The inhibition of DPAGT1 by CPPB was shown to reduce the migration of several types of solid cancer cells, including pancreatic cancer. thermofisher.com

Table 2: Enzyme Inhibition by Dihydropyran Derivatives

| Enzyme Target | Derivative Class | Potency / Key Finding |

|---|---|---|

| Influenza Virus Sialidase | Dihydropyrancarboxamides | Tertiary amides showed potent inhibition of influenza A and B enzymes. thermofisher.com |

Biological Activity and Mechanistic Investigations of 3,4 Dihydro 2h Pyran 6 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective therapeutic agents. For derivatives of the dihydropyran scaffold, SAR studies have provided critical insights into the structural features necessary for various biological effects.

One area of investigation has been on dihydropyrano[3,2-c]quinoline derivatives as inhibitors of the α-glucosidase enzyme, a target for managing diabetes. Studies revealed that substitutions on the phenyl ring attached to the quinoline (B57606) core significantly impact inhibitory potency. For instance, derivatives featuring a 4-chlorophenyl group (compound 6e) or a 4-fluorophenyl group (compound 6d) exhibited the most potent α-glucosidase inhibition. researchgate.net Moving the fluoro group from the 4-position to the 3-position resulted in a marked decrease in inhibitory action, highlighting the sensitivity of the enzyme's binding pocket to the substituent's position. researchgate.net

In the context of neurological disorders, SAR studies have been conducted on asymmetric di- and tri-substituted pyran derivatives as potential antidepressants that inhibit monoamine transporters (DAT, SERT, NET). It was found that substitutions on the N-benzylic aromatic ring have a substantial influence on the activity profile. The presence of a hydrogen-bond-forming group on this aromatic ring conferred higher potency for the norepinephrine (B1679862) transporter (NET). lavierebelle.org Furthermore, replacing the phenyl ring with heterocyclic moieties like furan, thiophene, or pyrrole (B145914) led to compounds with a dopamine-norepinephrine reuptake inhibitor (DNRI) profile. lavierebelle.org

Another important finding relates to adenosine (B11128) receptor agonists, where stereochemistry plays a crucial role. For 2-hydrazone-NECA derivatives, a diastereoisomer possessing a 3,4-dihydro-2H-pyran (DHP) moiety in the (R)-configuration demonstrated the highest binding affinity at the A2A and A3 adenosine receptors. semanticscholar.org This underscores the importance of chiral centers in achieving potent and selective receptor interaction.

| Derivative Class | Structural Feature | Effect on Biological Potency | Target |

| Dihydropyrano[3,2-c]quinolines | 4-Chloro or 4-Fluoro on phenyl ring | Increased potency | α-Glucosidase researchgate.net |

| Dihydropyrano[3,2-c]quinolines | 3-Fluoro on phenyl ring | Decreased potency | α-Glucosidase researchgate.net |

| Asymmetric disubstituted pyrans | H-bond forming group on N-benzylic ring | Higher potency for NET | Monoamine Transporters lavierebelle.org |

| Asymmetric disubstituted pyrans | Replacement of phenyl with thiophene/pyrrole | Shift to DNRI activity profile | Monoamine Transporters lavierebelle.org |

| 2-Hydrazone-NECA derivatives | (R)-configuration of DHP moiety | Highest binding affinity | A2A/A3 Adenosine Receptors semanticscholar.org |

Elucidation of Biological Targets and Molecular Interactions

Identifying the specific biological targets of dihydropyran derivatives and understanding their molecular interactions are crucial for elucidating their mechanisms of action. Research has pointed to several key protein targets.

Cyclin-Dependent Kinase 2 (CDK2): The 4H-pyran scaffold has been identified as a potential inhibitor of CDK2, a key regulator of the cell cycle and a valid target in cancer therapy. ub.edu Molecular docking simulations of 4H-pyran derivatives into the ATP-binding pocket of CDK2 suggest that these compounds act as ATP competitors. The binding is thought to be stabilized by the formation of hydrogen bonds with backbone amino acid residues and hydrophobic interactions with surrounding side chains, leading to the inhibition of kinase phosphorylation and suppression of CDK2 hyperactivation. ub.edu

Adenosine Receptors: Certain dihydropyran derivatives show high affinity for G protein-coupled adenosine receptors, specifically the A2A and A3 subtypes. semanticscholar.org These receptors are involved in regulating cellular functions in numerous tissues and are implicated in inflammatory processes. The interaction of dihydropyran-containing ligands with these receptors suggests their potential as anti-inflammatory agents. semanticscholar.org While specific binding interactions from docking studies are not detailed, the high affinity observed for specific stereoisomers points towards a well-defined binding orientation within the receptor pocket. semanticscholar.org

α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B): These enzymes are targets for type 2 diabetes. Dihydroxanthyletin-type coumarins, which contain a dihydropyran ring, have been shown to inhibit both PTP1B and α-glucosidase. nih.gov Molecular docking simulations for these compounds against PTP1B have been performed to investigate the binding position of the inhibitors within the enzyme's active site. nih.gov For dihydropyrano[3,2-c]quinoline derivatives, kinetic studies suggest direct interaction with α-glucosidase. researchgate.net

Monoamine Transporters: As mentioned, asymmetric pyran derivatives have been identified as inhibitors of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET), which are established targets for antidepressant medications. lavierebelle.org

Cellular and Molecular Responses to Compound Exposure

The biological activity of dihydropyran derivatives ultimately manifests as specific cellular and molecular responses upon exposure. Studies in cancer cell lines have been particularly informative.

An artemisinin-derived compound containing a dihydropyran ring, referred to as 2Py , was investigated for its effects on prostate cancer (PCa) cells. At a concentration of 15 µM, 2Py was shown to induce cell cycle arrest. lavierebelle.org Specifically, it increased the percentage of cells in the G0 phase in C4-2, LNCaP, and PC-3 cell lines. lavierebelle.org This arrest at the G0 phase was accompanied by a significant decrease in the number of cells in the G2/M and S phases. lavierebelle.org The study also noted that 2Py induced apoptosis, potentially through a mitochondrial-mediated pathway, in the C4-2 and LNCaP cell lines. lavierebelle.org

In a separate study, heterodinucleoside phosphate (B84403) dimers, such as 5-FdUrd-P-FdCydOct , which incorporate complex ring structures, demonstrated marked cytotoxicity against p53-mutated and androgen-independent DU-145 human prostate tumor cells. nih.gov The cytotoxicity was attributed to a dramatic S-phase arrest, which was followed by the induction of apoptosis. This was confirmed by observing a six- to eight-fold increase in caspase 3 activity and evidence of DNA fragmentation. nih.gov

Furthermore, investigations into 4H-pyran derivatives showed antiproliferative activity against HCT-116 human colorectal cancer cells. ub.edu The proposed mechanism involves the inhibition of CDK2, which would directly interfere with cell cycle progression. To confirm the downstream effects, studies were designed to measure the expression of the caspase-3 gene to investigate the induction of apoptosis. ub.edu

In Vivo Pharmacological Evaluation and Efficacy Studies

Translating in vitro activity into in vivo efficacy is the ultimate goal of drug discovery. While in vivo data for dihydropyran-6-carboxylic acid derivatives are limited, studies on related structures provide proof of concept for their pharmacological potential in living organisms.

One of the most direct examples comes from a study of a disubstituted pyran derivative, compound 10f , which was identified as a triple reuptake inhibitor for monoamine transporters. lavierebelle.org To evaluate its potential antidepressant effect, this compound was tested in the rat forced swim test, a standard preclinical model for depression. The results showed a significant reduction of immobility at a 10 mg/kg dose, which is indicative of potential antidepressant activity in vivo. lavierebelle.org

While not a dihydropyran, a study on dihydropteridone derivatives against Porcine Delta Coronavirus (PDCoV) in a mouse model demonstrates the potential of related heterocyclic compounds. The lead compound, W8 , was found to significantly reduce lung and small intestinal lesions caused by PDCoV infection in mice, highlighting its in vivo antiviral efficacy. nih.gov This was linked to its ability to inhibit cell apoptosis and inflammatory factor production. nih.gov

Although a study on a potent adenosine A2A and A3 receptor agonist with a dihydropyran moiety showed promising in vitro results, the authors noted that the results from in vivo studies would be published elsewhere. semanticscholar.org The existing data, though sparse, supports the potential for dihydropyran-based compounds to exert significant pharmacological effects in vivo, warranting further investigation in animal models of cancer, inflammation, and neurological disease.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target.

For 3,4-dihydro-2H-pyran-6-carboxylic acid, molecular docking studies would involve computationally placing the molecule into the binding site of a specific protein of interest. The process calculates a binding energy score, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.

Studies on structurally related compounds, such as 2-aryl/heteroaryl-quinoline-4-carboxylic acids, demonstrate how this works. In such studies, derivatives are docked into a target protein, like the Plasmodium LDH receptor, to predict their potential as antimalarial agents. researchgate.net The analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net For this compound, the carboxylic acid group would be a prime candidate for forming hydrogen bonds, while the dihydropyran ring could engage in hydrophobic or van der Waals interactions.

Table 1: Illustrative Example of Molecular Docking Interaction Data This table is a hypothetical representation of results that would be generated from a molecular docking study of this compound against a target protein, based on typical data from such analyses.

| Parameter | Description | Example Value | Interacting Residues (Hypothetical) |

| Binding Energy | Estimated free energy of binding (in kcal/mol). More negative values indicate stronger binding. | -7.5 kcal/mol | - |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and protein. | 3 | ARG 121, SER 210, TYR 98 |

| Hydrophobic Interactions | Amino acid residues interacting with non-polar parts of the ligand. | - | LEU 75, VAL 115, PHE 205 |

| Inhibitory Constant (Ki) | Calculated inhibition constant based on binding energy. | 1.5 µM | - |

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to optimize molecular geometry and calculate various quantum chemical descriptors that help predict a molecule's reactivity, stability, and physicochemical properties.

For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would provide its most stable three-dimensional structure. semanticscholar.org From this optimized structure, numerous electronic properties can be derived. These properties, known as quantum chemical descriptors, are essential for understanding the molecule's behavior. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between HOMO and LUMO, which is an indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). semanticscholar.org

Research on other pyran-2-one analogues has used DFT to calculate these properties to understand their reactivity and potential for chemical transformations. semanticscholar.org

Table 2: Key Quantum Chemical Descriptors (Illustrative) This table shows examples of quantum chemical descriptors that would be calculated for this compound using DFT.

| Descriptor | Definition | Typical Information Gained |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating capacity |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting capacity |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Chemical reactivity and stability |

| Dipole Moment (µ) | Measure of the net molecular polarity | Information on intermolecular interactions |

| Ionization Potential (I) | Energy required to remove an electron | Ease of oxidation |

| Electron Affinity (A) | Energy released when an electron is added | Ease of reduction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that correlates physicochemical or structural properties (descriptors) of molecules with their activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition). The process would involve:

Data Collection: Gathering a series of pyran derivatives and their corresponding biological activity data.

Descriptor Calculation: Calculating various molecular descriptors (e.g., constitutional, topological, quantum chemical) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a predictive model.

Validation: Testing the model's predictive power on an external set of compounds.

While no specific QSAR models for this compound are reported, this methodology is standard in drug discovery to predict the activity of new, unsynthesized compounds and to optimize lead structures. semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational flexibility of a ligand and the stability of a ligand-protein complex.

An MD simulation of this compound, either alone in a solvent or bound to a protein, would track the trajectory of its atoms over a set period (e.g., nanoseconds). semanticscholar.org This analysis reveals:

Conformational Flexibility: The different shapes (conformations) the molecule can adopt in solution.

Binding Stability: When docked to a protein, MD simulations can assess the stability of the binding pose over time. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored. A stable RMSD suggests the complex is not falling apart.

Interaction Dynamics: It shows how interactions, like hydrogen bonds, fluctuate or persist during the simulation, providing a more dynamic picture than static docking.

Studies on other carboxylic acids have used MD simulations to understand their extraction mechanisms and interactions in different solvent environments. researchgate.net For this compound bound to a protein, MD would confirm if the initial pose predicted by docking is stable and how the protein structure might adapt to accommodate the ligand. semanticscholar.org

Druggability Assessments of Target Binding Sites

Druggability assessment is the evaluation of whether a protein's binding site is likely to bind a small-molecule drug with high affinity and specificity. This analysis is performed on the target protein, not the ligand itself, but it is critical for determining if a molecule like this compound has a viable target.

Computational tools are used to analyze the physicochemical properties of a protein's binding pocket, such as its size, shape, and hydrophobicity. A "druggable" pocket typically has a well-defined volume and a balance of hydrophobic and hydrogen-bonding features that are complementary to drug-like molecules.

While there are no specific druggability assessments linked directly to this compound in the literature, this approach is a standard first step in a structure-based drug design campaign. organic-chemistry.org Before extensive docking or synthesis efforts are undertaken, the intended biological target would be analyzed to ensure its binding site is considered druggable, thereby increasing the probability of finding a successful drug candidate.

Advanced Analytical Methodologies for Research on 3,4 Dihydro 2h Pyran 6 Carboxylic Acid and Its Derivatives

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives in various biological matrices. ijpsonline.comijpsonline.com This highly specific and sensitive technique is essential during drug discovery and development for pharmacokinetic studies. rsc.org The methodology involves the separation of the target analyte from matrix components using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. rsc.org

A key application is the quantification of antiviral drugs like Zanamivir, a prominent derivative of this compound. ijpsonline.comijpsonline.comijpsonline.com In such analyses, a C18 column is often employed for chromatographic separation with a mobile phase typically consisting of a mixture of an acidic aqueous solution (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724). ijpsonline.com The detection is performed on a mass spectrometer operating in positive ionization mode with an electrospray ionization (ESI) source. ijpsonline.com Quantification is achieved using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. ijpsonline.com For instance, the transition for a Zanamivir derivative was monitored at m/z 333.14→61.04. ijpsonline.com

Method validation is performed according to regulatory guidelines, ensuring the reliability of the data for parameters such as linearity, accuracy, precision, and recovery. researchgate.net Solid-phase extraction (SPE) is a common sample pretreatment procedure to achieve high recovery of the analyte from complex matrices like plasma. ijpsonline.com The development of such robust LC-MS/MS methods is suitable for the routine analysis of patient blood samples, aiding in pharmacokinetic studies and therapeutic drug monitoring. ijpsonline.com

Table 1: Example LC-MS/MS Parameters for the Quantification of a Zanamivir Derivative This table is interactive. You can sort and filter the data.

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | Shimadzu LC-30AD HPLC | ijpsonline.com |

| Mass Spectrometer | Applied Biosystems/MDS SCIEX API-6500 | ijpsonline.com |

| Column | C18 Thermo base deactivated silica (B1680970) Hypersil (50 mm×4.6 mm, 5 µm) | ijpsonline.com |

| Mobile Phase | 0.1 % formic acid and acetonitrile (35:65, v/v) | ijpsonline.com |

| Flow Rate | 0.7 ml/min | ijpsonline.com |

| Ionization Mode | Positive Ionization, Electrospray Ionization (ESI) | ijpsonline.com |

| Monitored Transition (MRM) | Precursor Ion: 333.14 m/z, Product Ion: 61.04 m/z | ijpsonline.com |

| Linear Range | 2.15-64.5 ng/ml | ijpsonline.com |

| Extraction Method | Solid-Phase Extraction (SPE) | ijpsonline.comresearchgate.net |

| Average Recovery | ~93.6% | ijpsonline.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Assay Development

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely accessible and valuable tool for the detection and quantification of compounds containing chromophores, including derivatives of this compound. longdom.org This technique is based on the principle that molecules absorb UV or visible light, causing electronic transitions. longdom.org The absorbance is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law, making it suitable for quantitative analysis. longdom.org

For derivatives of this compound, such as the antiviral drug Zanamivir, UV-Vis spectrophotometry provides a low-cost and precise method for estimation in bulk and pharmaceutical dosage forms. jocpr.com The analysis involves scanning the compound in a suitable solvent to determine the wavelength of maximum absorbance (λmax). For Zanamivir, a λmax of 260 nm has been reported in solvents like double-distilled water and phosphate (B84403) buffer (pH 7.4). jocpr.com

Assay development using UV-Vis requires validation according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com A typical method demonstrates linearity over a concentration range of 2-10 µg/mL. jocpr.comjocpr.com The simplicity, speed, and cost-effectiveness of UV-Vis spectrophotometry make it a fundamental technique in quality control laboratories for routine analysis of organic UV filters and pharmaceutical compounds. jocpr.comnih.gov

Table 2: UV-Vis Spectrophotometric Data for a Zanamivir Derivative This table is interactive. You can sort and filter the data.

| Parameter | Value | Source |

|---|---|---|

| Instrument | Shimadzu UV-VIS (1700 series) double beam spectrophotometer | jocpr.com |

| Wavelength of Max. Absorbance (λmax) | 260 nm | jocpr.com |

| Solvent/Blank | Double Distilled Water / Phosphate Buffer (pH 7.4) | jocpr.com |

| Linearity Range (Beer's Law) | 2-10 μg/mL | jocpr.comjocpr.com |

| Correlation Coefficient (r²) | > 0.999 | jocpr.com |

| Application | Estimation in bulk and pharmaceutical formulations | jocpr.comjocpr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful technique for the definitive structural characterization of this compound and its derivatives. scielo.brnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unequivocal assignment of chemical shifts and elucidation of stereochemistry. scielo.br Both ¹H and ¹³C NMR are routinely employed. nih.govrsc.org

In the ¹H NMR spectra of dihydropyran derivatives, characteristic signals can be observed. For instance, the protons on the dihydropyran ring appear in specific regions, and their multiplicity reveals coupling with adjacent protons. scielo.br The chemical shifts are influenced by the nature and position of substituents on the pyran ring. scielo.br For example, in some 1,4-dihydropyridine (B1200194) derivatives, which share structural similarities, the methylene (B1212753) group protons adjacent to the ring oxygen appear around 3.9 ppm. scielo.br

¹³C NMR spectra provide information on the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbons in the dihydropyran ring are sensitive to the substitution pattern. scielo.br The combination of ¹H, ¹³C, and advanced 2D NMR techniques (like COSY, HSQC, HMBC) allows for the complete and unambiguous assignment of the structure of newly synthesized derivatives, which is crucial for confirming the outcome of a chemical reaction and for patent literature. acs.orgresearchgate.net

Table 3: Typical ¹H NMR Chemical Shift Ranges for Protons in Dihydropyran-like Scaffolds This table is interactive. You can sort and filter the data.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity (Example) | Source |

|---|---|---|---|

| Methylene protons (-O-CH₂-R) | ~3.9 | Multiplet | scielo.br |

| Protons on substituted ring carbons | Varies with substituent | - | scielo.br |

| Terminal methyl group on a side chain | ~0.8 | Triplet | scielo.br |

High-Throughput Screening Techniques for Compound Discovery and Optimization

High-Throughput Screening (HTS) is a critical technology in modern drug discovery, enabling the rapid evaluation of large collections of small molecules to identify novel starting points for biologically active compounds. nih.gov This approach is instrumental in the discovery and optimization of derivatives of this compound. HTS integrates automation and advanced assay technologies to screen thousands or even millions of compounds against a specific biological target or cellular pathway. nih.gov

The process begins with the creation of diverse compound libraries. thermofisher.com For dihydropyran-based compounds, this can involve the synthesis of a library of derivatives with varied substitutions on the pyran ring. nih.govfrontiersin.org These libraries are designed to have structural diversity and drug-like properties to maximize the chances of finding a "hit". thermofisher.com

Once a library is assembled, it is screened using a specific biological assay. nih.gov For example, if the goal is to find new neuraminidase inhibitors based on the dihydropyran scaffold, the library would be screened for its ability to inhibit the neuraminidase enzyme. researchgate.net Hits from the primary screen are then subjected to further validation and optimization through structure-activity relationship (SAR) studies, where the chemical structure is systematically modified to improve potency and selectivity. nih.gov The development of efficient, HT-amenable chemical reactions, such as "click chemistry," can further accelerate the synthesis of diverse libraries for screening. rsc.org The use of droplet-based microfluidics is an emerging HTS technology that allows for functional screening at an unprecedented throughput, which can be applied to the discovery of therapeutic antibodies and other biologics. hifibio.com

Materials Science Applications

Development of Aggregation-Induced Emission (AIE) Active Luminophores

The field of materials science has seen a growing interest in luminophores that exhibit aggregation-induced emission (AIE). Unlike conventional fluorescent molecules that often suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active luminophores (AIEgens) show enhanced fluorescence intensity upon aggregation. This unique property makes them highly suitable for applications in optoelectronics, chemical sensors, and biological imaging. Research has identified derivatives of 3,4-dihydro-2H-pyran-6-carboxylic acid as promising candidates in the development of novel AIE-active materials.

Detailed research findings have highlighted a specific derivative of this compound, synthesized through a one-pot iridium(III)-catalyzed C–H activation process, as a potent AIE-active luminophore. researchgate.netsigmaaldrich.comnih.govfrontiersin.orgsigmaaldrich.comrsc.org This synthetic protocol involves the regioselective C(sp²)–H heteroarylation and esterification of acrylic acid. researchgate.netsigmaaldrich.comrsc.org

The resulting this compound derivative, identified in the research as compound 3r , demonstrates significant AIE characteristics. researchgate.netsigmaaldrich.comnih.govfrontiersin.orgsigmaaldrich.comrsc.org While in a dissolved state, the molecule exhibits weak fluorescence. However, upon aggregation, its emission intensity is greatly enhanced, a hallmark of the AIE phenomenon. This is attributed to the restriction of intramolecular motion in the aggregated state, which curtails non-radiative decay pathways and promotes radiative emission.

The photophysical properties of this AIE-active luminophore have been characterized, revealing its potential for practical applications. Notably, the compound exhibits a high quantum yield and distinct emission properties, which are crucial for the development of advanced fluorescent materials.

Research Findings on a this compound-based AIE Luminophore

| Compound | Description | Quantum Yield (Φ) | Key Finding | Reference |

|---|

| Derivative 3r | An AIE-active luminophore derived from this compound. | 28% | Exhibits multiple emission signal properties and is highlighted for its potential in creating nitrogen-containing organic functional materials. | researchgate.netsigmaaldrich.comnih.gov |

This innovative approach to synthesizing AIE-active compounds using a this compound scaffold opens new avenues for the creation of functional materials with tailored photophysical properties. The demonstrated high quantum yield and AIE activity underscore the potential of this class of compounds in materials science. researchgate.netsigmaaldrich.comfrontiersin.org

Future Research Directions and Emerging Avenues

Design of Novel 3,4-Dihydro-2H-pyran-6-carboxylic Acid Scaffolds with Tuned Bioactivity

The future design of therapeutics based on the this compound core will focus on creating novel scaffolds with precisely tuned biological activities. This involves strategic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. A key approach is the exploration of structure-activity relationships (SAR) through systematic derivatization.

One promising strategy is the fusion of the dihydropyran ring with other heterocyclic systems. For example, the creation of fused systems like 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid introduces a nitrogen atom, altering the electronic properties and providing new vectors for interaction with biological targets. uni.lu Similarly, the development of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives, designed as inhibitors of the NF-κB signaling pathway, demonstrates how extending the scaffold can lead to potent bioactivity. nih.gov In these derivatives, modifying the N-aryl substituent allowed for a detailed exploration of SAR, leading to compounds with enhanced anti-proliferative effects compared to the parent lead. nih.gov

The table below illustrates the structure-activity relationship of selected N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives and their inhibitory activity.

| Compound | Substituent (R) on N-aryl ring | NF-κB Inhibition (IC₅₀, µM) | Anti-proliferative Activity on NCI-H23 cells (GI₅₀, µM) |

|---|---|---|---|

| 1a | H | 11.24 | >50 |

| 1d | 4-F | 8.45 | 29.31 |

| 1g | 4-Cl | 7.32 | 19.56 |

| 1i | 2-CF₃ | 4.33 | 9.74 |

| 1k | 4-OCH₃ | 10.15 | 45.12 |

Data sourced from a study on NF-κB inhibitors, demonstrating how substituent changes impact bioactivity. nih.gov

Further modifications, such as the introduction of gem-dimethyl groups and an oxo function to create 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid , can significantly alter the molecule's properties and potential applications, including use as a repellent. sigmaaldrich.com These examples underscore the vast potential for generating diverse and highly functionalized scaffolds from the core dihydropyran structure to achieve desired biological outcomes.

Therapeutic Potential in Emerging Disease Areas and Unexplored Targets

While pyran derivatives have been investigated for various activities, future research will likely target emerging diseases and previously unexplored molecular targets. The structural versatility of the this compound scaffold makes it an attractive starting point for drug discovery campaigns in several key areas.

Anti-inflammatory Agents: Derivatives of the related 3,4-dihydro-2H-pyran-2-carboxaldehyde have been successfully used to synthesize potent and selective agonists for the adenosine (B11128) A2A and A3 receptors. nih.gov The stimulation of these G protein-coupled receptors is known to mediate powerful anti-inflammatory effects, suggesting a promising avenue for developing treatments for chronic inflammatory conditions. nih.gov

Oncology: The aforementioned NF-κB inhibitors derived from a dihydropyran scaffold highlight the potential of this class of compounds in cancer therapy. nih.gov Future work could expand on this by targeting other critical cancer pathways. For instance, new 4H-pyran derivatives have shown cytotoxicity against human colorectal cancer (HCT-116) cells, and docking studies suggest they may act as CDK2 inhibitors. nih.gov

Infectious Diseases: There is significant potential in developing novel antibacterial and antifungal agents. New 4H-pyran derivatives have demonstrated inhibitory activity against Gram-positive bacterial isolates, while certain 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives show broad-spectrum antimicrobial effects. nih.govresearchgate.net Given the rise of antimicrobial resistance, exploring this scaffold for novel mechanisms of action is a critical research direction. The investigation of related heterocyclic compounds, such as pyridine (B92270) derivatives, as potential inhibitors for viral targets like those in SARS-CoV-2, also suggests that pyran-based structures could be explored for antiviral applications. semanticscholar.org

Antioxidants: Certain 4H-pyran derivatives have shown potent DPPH radical scavenging abilities, indicating their potential as antioxidants to combat oxidative stress, which is implicated in numerous diseases. nih.gov

Advanced Synthetic Strategies for Complex Architectures and Library Generation

The efficient synthesis of complex molecules and diverse chemical libraries is fundamental to modern drug discovery. Future efforts concerning this compound will leverage advanced synthetic strategies to access novel chemical space.

Recent years have seen the development of powerful catalytic methods for constructing the dihydropyran ring. researchgate.net These include reactions catalyzed by transition metals like ruthenium and titanocene, as well as enantioselective methods using copper-bis(oxazoline) complexes in hetero-Diels-Alder reactions. organic-chemistry.org A particularly notable advancement is the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which can facilitate a wide range of annulation reactions to produce highly substituted dihydropyranones and related structures from various starting materials, including carboxylic acids. mdpi.com

Furthermore, combinatorial chemistry is a key enabling technology for generating large libraries of related compounds for high-throughput screening. youtube.com The "split-pool" synthesis method, for example, allows for the creation of thousands to millions of unique compounds on a solid support, where each support bead contains a single compound. nih.gov By applying these principles to the this compound scaffold, researchers can rapidly synthesize extensive libraries with diverse substituents. Screening these libraries can quickly identify active "hits" and build a comprehensive SAR profile, accelerating the drug discovery process. nih.gov The integration of artificial intelligence and generative models to design novel building blocks for these combinatorial libraries represents the next frontier in this field. rsc.org

Integrated Computational-Experimental Approaches in Drug Discovery and Development

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. This integrated approach is particularly well-suited for optimizing lead compounds based on the this compound scaffold.

The process typically involves a cycle of computational design and experimental testing. It often begins with the virtual screening of large compound libraries against a specific biological target. Computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a molecule to a target protein. It has been used to study how 4H-pyran derivatives might bind to the active site of CDK2 and how pyridine-based compounds interact with Aurora B kinase and SARS-CoV-2 proteins. nih.govsemanticscholar.orgacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity, allowing for the prediction of potency for newly designed molecules. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new molecules that fit the model. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.gov

The table below shows results from a molecular docking study of 1,2,3-triazolyl-pyridine hybrids as Aurora B kinase inhibitors, illustrating how computational scores can guide the selection of candidates for synthesis and testing.

| Compound | Key Substituent | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| 3 | Phenyl | -9.1 | π-π with Tyr156, π-cation with Lys106 |

| 4 | 4-Methoxyphenyl | -9.9 | π-interactions with Tyr156, Tyr151, Lys106 |

| 12 | Thiophenyl | -8.3 | π-cation with Lys106 |

| 13 | 4-Bromophenyl | -10.2 | π-cation with Lys106, π-sigma with Leu83 |

Data adapted from a study on Aurora B kinase inhibitors, demonstrating the use of in silico docking to predict binding affinity. acs.org

By using these computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. The predictions are then validated through experimental synthesis and biological assays. This iterative cycle of computational design and experimental feedback is a powerful paradigm for efficiently developing novel therapeutics derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dihydro-2H-pyran-6-carboxylic acid, and what catalytic systems are most effective?

- Methodological Answer : The compound can be synthesized via multi-component reactions using organocatalysts like L-proline or DABCO (1,4-diazabicyclo[2.2.2]octane). For example, reactions involving acetylene carboxylic acid esters and α,β-unsaturated nitriles in a one-pot setup yield pyran derivatives. Key steps include cyclization under mild acidic conditions (pH 4–6) at 50–80°C, with yields optimized by controlling steric and electronic effects of substituents .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- NMR : and NMR identify the dihydro-pyran ring protons (δ 4.2–5.0 ppm for equatorial H) and carboxylic acid proton (δ 12–13 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 170.16 (CHO) .

- FT-IR : A strong carbonyl stretch at 1720–1680 cm confirms the carboxylic acid group .

Q. What is the role of this compound in glycosaminoglycan (GAG) biosynthesis?

- Methodological Answer : The compound serves as a precursor in chondroitin sulfate synthesis, where it forms a disaccharide unit with N-acetylgalactosamine. Enzymatic assays (e.g., galactosyltransferase activity) track its incorporation into GAG chains using radiolabeled UDP-sugars and HPLC-MS for product analysis .

Advanced Research Questions

Q. How can contradictions in reported biochemical applications (e.g., chondroitin vs. antiviral roles) be resolved experimentally?

- Methodological Answer :

- Targeted Assays : Use competitive binding studies (SPR or ITC) to compare affinity for chondroitin synthase vs. viral neuraminidase.

- Isotopic Labeling : -labeled compound traces metabolic incorporation into GAGs or antiviral analogs like zanamivir.

- Structural Modeling : Overlay crystal structures (PDB) of chondroitin synthase and neuraminidase to identify binding site overlaps .

Q. What strategies improve the yield and enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ Evans’ oxazaborolidines or Jacobsen’s Co-salen complexes for enantioselective cyclization (ee > 95%).

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states.

- Crystallization : Chiral resolving agents (e.g., L-proline derivatives) enhance diastereomeric salt formation .

Q. How do computational models predict the compound’s interactions with biological targets like neuraminidase?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to neuraminidase’s active site (PDB: 2HU4). Key interactions include hydrogen bonds with Arg152 and hydrophobic contacts with Trp177.

- MD Simulations : GROMACS or AMBER assess stability of the ligand-receptor complex over 100 ns trajectories.